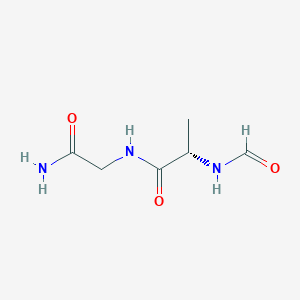
N-Formyl-L-alanylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-alanylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a formyl group attached to the amino acid sequence L-alanine and glycine, forming a peptide bond with an amide group at the terminal end. Its structural formula is C6H11N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-alanylglycinamide typically involves the formylation of L-alanylglycinamide. One common method is the reaction of L-alanylglycinamide with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the peptide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as metal/metal oxide-based catalysts are often employed to enhance the efficiency of the formylation process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Formyl-L-alanylglycinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming new peptide bonds with other amino acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Major Products:
Oxidation: N-Formyl-L-alanylglycine.
Reduction: N-Hydroxymethyl-L-alanylglycinamide.
Substitution: Various peptide derivatives depending on the reacting amino acids.
Applications De Recherche Scientifique
N-Formyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in peptide-based drug design.
Industry: Utilized in the production of peptide-based materials and as a catalyst in organic synthesis
Mécanisme D'action
The mechanism of action of N-Formyl-L-alanylglycinamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals interactions. The formyl group plays a crucial role in stabilizing the peptide structure, enhancing its binding affinity to target proteins. This compound can modulate enzymatic activity by acting as a competitive inhibitor or substrate mimic, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
N-Formylmethionine: Used in the initiation of protein synthesis in prokaryotes.
N-Formyl-L-alanine: A simpler formylated amino acid with similar structural properties.
N-Formylglycine: Another formylated amino acid with distinct biological functions.
Uniqueness: N-Formyl-L-alanylglycinamide stands out due to its dual amino acid composition, which provides a unique combination of structural stability and functional versatility. This compound’s ability to form stable peptide bonds and participate in various chemical reactions makes it a valuable tool in peptide synthesis and drug design .
Propriétés
Numéro CAS |
173068-68-3 |
|---|---|
Formule moléculaire |
C6H11N3O3 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-2-formamidopropanamide |
InChI |
InChI=1S/C6H11N3O3/c1-4(9-3-10)6(12)8-2-5(7)11/h3-4H,2H2,1H3,(H2,7,11)(H,8,12)(H,9,10)/t4-/m0/s1 |
Clé InChI |
AWWDNGHHAZYMCR-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N)NC=O |
SMILES canonique |
CC(C(=O)NCC(=O)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


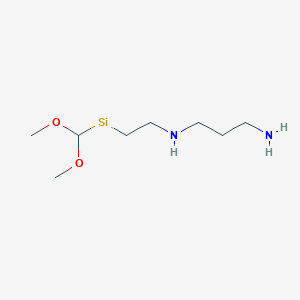
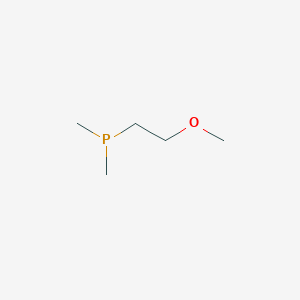
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
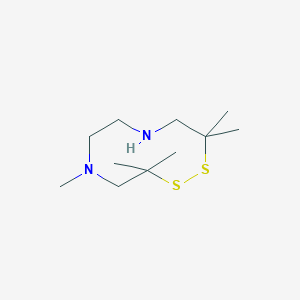

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
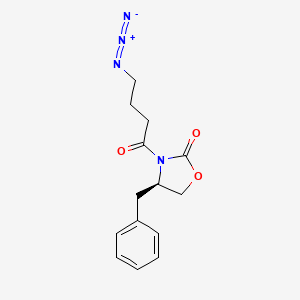
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
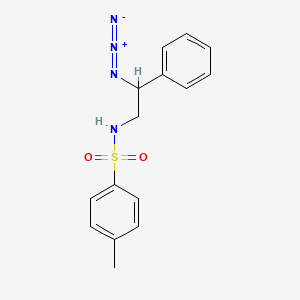
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)


